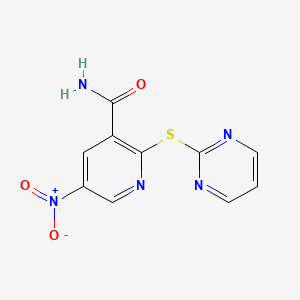

5-Nitro-2-(pyrimidin-2-ylsulfanyl)pyridine-3-carboxamide

Description

5-Nitro-2-(pyrimidin-2-ylsulfanyl)pyridine-3-carboxamide is a heterocyclic compound featuring a pyridine core substituted at positions 2, 3, and 3. The pyridine ring is functionalized with a nitro group (electron-withdrawing) at position 5, a carboxamide group at position 3, and a pyrimidin-2-ylsulfanyl moiety at position 4. This combination of substituents confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly in enzyme inhibition or ligand-receptor interactions. Its structural complexity necessitates advanced crystallographic tools (e.g., SHELX or SIR97 ) for precise characterization.

Properties

CAS No. |

73768-59-9 |

|---|---|

Molecular Formula |

C10H7N5O3S |

Molecular Weight |

277.26 g/mol |

IUPAC Name |

5-nitro-2-pyrimidin-2-ylsulfanylpyridine-3-carboxamide |

InChI |

InChI=1S/C10H7N5O3S/c11-8(16)7-4-6(15(17)18)5-14-9(7)19-10-12-2-1-3-13-10/h1-5H,(H2,11,16) |

InChI Key |

XOUGNVDLEQFPDS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(N=C1)SC2=C(C=C(C=N2)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide typically involves the reaction of 5-nitro-2-chloronicotinamide with pyrimidine-2-thiol under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Types of Reactions:

Oxidation: The nitro group in 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide can undergo reduction reactions to form amino derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and thioether positions.

Hydrolysis: Under acidic or basic conditions, the amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions:

Reducing Agents: Sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst for reduction reactions.

Nucleophiles: Thiols, amines, and other nucleophiles for substitution reactions.

Acids/Bases: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis reactions.

Major Products:

Reduction: Amino derivatives of the compound.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: Nicotinic acid derivatives and pyrimidine-2-thiol.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its antimicrobial properties, particularly against bacterial and fungal strains.

Industry: Utilized in the development of novel materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 5-Nitro-2-(pyrimidin-2-ylthio)nicotinamide is primarily attributed to its ability to interact with biological macromolecules. The nitro group can undergo bioreduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. Additionally, the pyrimidine moiety can interact with specific enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares a pyridine-3-carboxamide scaffold with analogs reported in a 2023 European patent (), which describes derivatives such as:

- 2-(Difluoromethyl)-N-(3-ethyl-1,1-dimethyl-indan-4-yl)pyridine-3-carboxamide (A.3.34)

- 2-(Difluoromethyl)-N-(1,1-dimethyl-3-propyl-indan-4-yl)pyridine-3-carboxamide (A.3.36)

Key Structural and Functional Differences:

Position 2 Substituents: Target Compound: Pyrimidin-2-ylsulfanyl group (sulfur-linked pyrimidine). Patent Analogs: Difluoromethyl group (CF₂H). This may influence binding affinity in biological targets .

Position 5 Substituents: Target Compound: Nitro group (NO₂), a strong electron-withdrawing group.

Carboxamide Position :

- Both the target compound and patent analogs retain the carboxamide at position 3, suggesting conserved interactions (e.g., hydrogen bonding with enzymes or receptors).

Data Table: Structural Comparison of Pyridine-3-carboxamide Derivatives

*Calculated based on standard atomic weights.

Research Findings and Implications

- This could be advantageous in covalent inhibitor design but may also increase toxicity risks.

- Binding Interactions : The pyrimidinylsulfanyl group’s sulfur atom and pyrimidine nitrogen atoms may engage in π-π stacking or hydrogen bonding, as observed in crystallographic studies of similar thioether-containing compounds .

- Synthetic Challenges : Introducing the pyrimidin-2-ylsulfanyl group requires controlled coupling conditions to avoid disulfide byproducts, unlike the straightforward incorporation of difluoromethyl groups in patent analogs .

Biological Activity

5-Nitro-2-(pyrimidin-2-ylsulfanyl)pyridine-3-carboxamide, also known by its CAS number 73768-59-9, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, interactions, and therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7N5O3S, with a molecular weight of approximately 277.26 g/mol. The compound features a pyridine ring substituted with a nitro group and a carboxamide group, alongside a pyrimidine moiety linked via a sulfur atom. This structural complexity is believed to contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C10H7N5O3S |

| Molecular Weight | 277.26 g/mol |

| Density | 1.61 g/cm³ |

| Boiling Point | 526.2 °C |

| Flash Point | 272 °C |

| LogP | 2.2534 |

Research indicates that compounds similar to this compound often exhibit inhibitory effects on various enzymes and receptors involved in critical biological processes, particularly in oncology and infectious diseases. The presence of both nitro and sulfur moieties suggests potential interactions with biological targets that may influence pathways related to cell growth, apoptosis, and enzyme inhibition.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases involved in cancer cell proliferation, potentially making it a candidate for cancer therapy.

- Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, although further research is needed to elucidate the full spectrum of its activity against various pathogens.

Anticancer Activity

A study focusing on the anticancer properties of similar compounds highlighted the potential of this compound as an inhibitor of c-Met kinase, which plays a crucial role in cancer progression. The compound demonstrated significant inhibitory activity in vitro against cancer cell lines, suggesting its potential as a therapeutic agent for treating various cancers .

Antimicrobial Studies

In another investigation, derivatives of this compound were tested against several bacterial strains. The results indicated that certain analogs exhibited promising antibacterial activity, particularly against resistant strains . This finding opens avenues for developing new antibiotics based on the structural framework of this compound.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 5-Nitro-2-pyrimidinylthiazole | Thiazole instead of pyridine | Different biological activity due to sulfur positioning |

| 5-Chloro-2-(pyrimidin-4-ylsulfanyl)pyridine | Chlorine substitution | May exhibit different pharmacokinetics |

| 4-Amino-6-(pyrimidinylthio)-1,3,5-triazine | Triazine core | Different mechanism of action due to triazine ring |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.